Furoyl-leucine
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Overview
Description
Furoyl-Leucine is an organic compound belonging to the class of leucine derivatives. It is characterized by the presence of a furan ring attached to the leucine molecule. The chemical formula for this compound is C11H15NO4, and it has a molecular weight of 225.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furoyl-Leucine can be synthesized through the reaction of leucine with furoic acid. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the leucine and furoic acid. The reaction is carried out in an organic solvent such as dichloromethane under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Furoyl-Leucine undergoes various chemical reactions, including:
Oxidation: The furan ring in this compound can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The furan ring can also be reduced to form tetrahydrofuran derivatives.
Substitution: The amino group in the leucine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various N-substituted leucine derivatives.
Scientific Research Applications
Furoyl-Leucine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: this compound is studied for its potential role in protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
Furoyl-Leucine exerts its effects by interacting with specific molecular targets and pathways. It is known to bind to disintegrin and metalloproteinase domain-containing protein 28, which plays a role in various cellular processes. The binding of this compound to this protein can modulate its activity and influence downstream signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-Leucine: Similar structure but with an acetyl group instead of a furoyl group.
N-Benzoyl-Leucine: Similar structure but with a benzoyl group instead of a furoyl group.
N-Furoyl-Valine: Similar structure but with valine instead of leucine.
Uniqueness
Furoyl-Leucine is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other leucine derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Biological Activity
Furoyl-leucine, also known as N-(2-Furoyl)leucine, is a compound derived from the amino acid leucine, modified with a furoyl group. This modification influences its biological activity, particularly in metabolic pathways and cellular processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular metabolism, and potential therapeutic applications.
Target Interaction
this compound primarily interacts with the Disintegrin and Metalloproteinase Domain-Containing Protein 28 (ADAM28). This interaction is thought to play a significant role in lymphocyte surface protein shedding, influencing immune responses and cellular adhesion processes.
Biochemical Pathways
this compound is involved in various biochemical pathways, particularly those related to amino acid metabolism. It acts as a substrate for leucine aminopeptidase, an enzyme that hydrolyzes leucine-containing peptides. This interaction can enhance the release of leucine and influence metabolic activities.
Cellular Effects
this compound has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for regulating protein synthesis and cell growth. By modulating this pathway, this compound can promote cellular metabolism and growth, potentially benefiting muscle development and repair .
Research Findings
Case Studies and Experimental Data
Recent studies have demonstrated the effects of this compound on various biological systems:
- In Vitro Studies : In cultured human and rat cells expressing proteinase-activated receptor 2 (PAR2), this compound derivatives have shown potent activity in increasing intracellular calcium levels, indicating their role as effective signaling molecules .
- Animal Models : Research indicates that low doses of this compound can enhance protein synthesis and metabolic activity in animal models, leading to improved growth outcomes. Higher doses may have varying effects depending on the specific physiological context.
- Metabolic Pathway Analysis : this compound's involvement in metabolic pathways has been highlighted in studies focusing on its role in energy production and amino acid metabolism. It has been shown to influence glucose consumption and reduce by-product formation in certain bacterial strains engineered for enhanced leucine production .
Data Table: Biological Effects of this compound
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15)/t8-/m0/s1 |
InChI Key |
LXBURZIESWDWIV-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CO1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CO1 |
Origin of Product |
United States |
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